Acacetin

Catalog No.
S516871
CAS No.
480-44-4
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acacetin

CAS Number

480-44-4

Product Name

Acacetin

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-8,17-18H,1H3

InChI Key

DANYIYRPLHHOCZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Acacetin. NSC 76061.

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O

The exact mass of the compound Acacetin is 284.0685 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76061. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Acacetin (5,7-dihydroxy-4'-methoxyflavone) is a naturally occurring O-methylated flavone widely utilized as a reference standard, pharmacokinetic baseline, and synthesis precursor in chemoinformatics and drug discovery [1]. Structurally distinguished by its 4'-methoxy group on the B-ring, acacetin exhibits a high lipophilicity (LogP ~3.46) and extremely low aqueous solubility (~64 ng/mL), necessitating specific organic solvents (e.g., DMSO) or prodrug formulation strategies (such as phosphate sodium salts) for systemic application [2]. In industrial and laboratory settings, it is primarily procured for its distinct metabolic stability profile and its highly selective ion channel modulation, serving as a critical scaffold for developing atrium-selective antiarrhythmic agents and evaluating phase II metabolism resistance [1].

Substituting acacetin with closely related unmethylated analogs, such as apigenin (5,7,4'-trihydroxyflavone) or chrysin, fundamentally compromises experimental reproducibility and formulation workflows [1]. The absence of the 4'-methoxy group in apigenin exposes the molecule to rapid phase II conjugation (glucuronidation and sulfation) at the B-ring, drastically altering its pharmacokinetic clearance and making it unsuitable as a stable B-ring-blocked model [2]. Furthermore, apigenin lacks the necessary target potency for specific ion channels (e.g., Kv1.5), while chrysin exhibits vastly different off-target affinities, such as highly potent aromatase inhibition[3]. Consequently, using generic flavone substitutes in place of acacetin will invalidate assays requiring specific metabolic resistance or precise ultrarapid delayed rectifier potassium current (I_Kur) modulation [1].

B-Ring Metabolic Stability and Glucuronidation Resistance

The 4'-methoxy substitution on acacetin provides a critical steric and chemical block against phase II metabolism at the B-ring, a major clearance pathway for flavonoids [1]. While the unmethylated analog apigenin is rapidly conjugated by UDP-glucuronosyltransferases (UGTs) at the 4'-OH position in intestinal and hepatic tissues, acacetin resists this specific conjugation, fundamentally shifting its metabolic profile [2]. This structural difference makes acacetin a necessary scaffold when designing compounds that require B-ring metabolic stability.

Evidence DimensionSusceptibility to 4'-O-glucuronidation
Target Compound Data4'-OH blocked by methoxy group, preventing direct 4'-conjugation
Comparator Or BaselineApigenin (rapid 4'-O-glucuronidation and sulfation)
Quantified DifferenceComplete structural block of 4'-conjugation in acacetin vs. high susceptibility in apigenin
ConditionsIn vitro and in vivo pharmacokinetic assays (intestinal/hepatic metabolism)

Procurement of acacetin is essential for pharmacokinetic assays requiring a metabolically stable B-ring baseline that resists rapid first-pass 4'-glucuronidation.

Ultrarapid Delayed Rectifier Potassium Channel (Kv1.5) Selectivity

Acacetin is highly differentiated from apigenin by its potent and selective inhibition of the ultrarapid delayed rectifier potassium current (I_Kur / Kv1.5), which is critical for atrial repolarization[1]. Acacetin inhibits Kv1.5 with an IC50 of 3.2 μM, whereas apigenin shows only weak inhibitory effects (approximately 11% inhibition at 10 μM) [2]. This quantitative disparity demonstrates that the 4'-methoxy group is vital for target binding, making acacetin the superior reference material for developing atrium-selective antiarrhythmic agents.

Evidence DimensionKv1.5 (I_Kur) Channel Inhibition (IC50)
Target Compound DataIC50 = 3.2 μM
Comparator Or BaselineApigenin (~11% inhibition at 10 μM; weak effect)
Quantified DifferenceAcacetin is highly potent at low micromolar concentrations, whereas apigenin is largely inactive at 10 μM
ConditionsWhole-cell patch-clamp technique in human atrial myocytes / HEK293 cells

Buyers developing atrial-selective antiarrhythmic drugs must select acacetin over apigenin to ensure sufficient baseline potency against the Kv1.5 channel.

Aromatase (CYP19A1) Inhibition Profiling

When screening flavones for aromatase (CYP19A1) inhibition, acacetin provides a moderate baseline compared to the highly potent chrysin [1]. Acacetin exhibits an IC50 of 18.7 μM for aromatase, whereas chrysin demonstrates a much stronger inhibition with an IC50 of 2.5 to 4.6 μM [2]. This significant difference in binding affinity means that acacetin is the appropriate choice when a study requires a flavone with moderate, non-saturating aromatase activity, avoiding the potent off-target endocrine effects associated with chrysin.

Evidence DimensionAromatase (CYP19A1) Inhibition (IC50)
Target Compound DataIC50 = 18.7 μM
Comparator Or BaselineChrysin (IC50 = 2.5 - 4.6 μM)
Quantified DifferenceChrysin is approximately 4 to 7 times more potent than acacetin
ConditionsIn vitro fluorometric / tritiated-water release aromatase inhibition assays

Selecting acacetin over chrysin is critical when researchers need to minimize potent aromatase inhibition while leveraging the compound's other pharmacological properties.

Lipophilicity (LogP) and Formulation Requirements

The addition of the 4'-methoxy group increases the lipophilicity of acacetin compared to unmethylated flavones, directly impacting downstream processing and formulation[1]. Acacetin possesses a LogP of approximately 3.46, making it significantly more lipophilic than apigenin (LogP ~2.84) [2]. This physicochemical property necessitates specific handling, such as the use of DMSO for stock solutions or the synthesis of water-soluble prodrugs (e.g., acacetin phosphate sodium) for intravenous in vivo applications.

Evidence DimensionOctanol-Water Partition Coefficient (LogP)
Target Compound DataLogP ~ 3.46
Comparator Or BaselineApigenin (LogP ~ 2.84)
Quantified DifferenceAcacetin is significantly more lipophilic due to B-ring methylation
ConditionsPhysicochemical profiling and predictive chemoinformatics models

Procurement teams and formulators must account for acacetin's higher lipophilicity, which dictates the need for specialized lipid nanocarriers or prodrug synthesis for effective delivery.

Reference Standard for Atrial-Selective Antiarrhythmic Drug Design

Due to its potent and selective inhibition of the Kv1.5 (I_Kur) channel (IC50 = 3.2 μM), acacetin is strictly preferred over apigenin as a lead scaffold and reference standard in electrophysiological screening [1]. It is utilized to design and benchmark novel antiarrhythmic agents that target atrial repolarization without prolonging the QT interval.

Pharmacokinetic Modeling of Phase II Metabolism Resistance

Acacetin's 4'-methoxy group blocks direct glucuronidation at the B-ring, making it an essential compound for in vitro and in vivo pharmacokinetic assays [2]. It is used as a structurally stable baseline to study the impact of B-ring methylation on hepatic and intestinal clearance rates compared to rapidly conjugated unmethylated flavones.

Development of Water-Soluble Flavone Prodrugs

Driven by its high lipophilicity (LogP ~3.46) and poor aqueous solubility, acacetin serves as a primary candidate for formulation research, specifically in the synthesis of phosphate sodium prodrugs or lipid-based nanocarriers[3]. It is procured by pharmaceutical formulation labs to test novel delivery systems aimed at overcoming the bioavailability hurdles of highly lipophilic O-methylated flavonoids.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 Da

Monoisotopic Mass

284.06847348 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

263.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KWI7J0A2CC

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

480-44-4

Wikipedia

Acacetin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Kim CD, Cha JD, Li S, Cha IH. The mechanism of acacetin-induced apoptosis on oral squamous cell carcinoma. Arch Oral Biol. 2015 Sep;60(9):1283-98. doi: 10.1016/j.archoralbio.2015.05.009. PubMed PMID: 26099663.
2: Fan LH, Li X, Chen DY, Zhang N, Wang Y, Shan Y, Hu Y, Xu RA, Jin J, Ge RS. Determination of acacetin in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Apr 1;986-987:18-22. doi: 10.1016/j.jchromb.2015.01.040. PubMed PMID: 25703948.
3: Wang X, Perumalsamy H, Kwon HW, Na YE, Ahn YJ. Effects and possible mechanisms of action of acacetin on the behavior and eye morphology of Drosophila models of Alzheimer's disease. Sci Rep. 2015 Nov 4;5:16127. doi: 10.1038/srep16127. PubMed PMID: 26530776; PubMed Central PMCID: PMC4632086.
4: Chen WP, Yang ZG, Hu PF, Bao JP, Wu LD. Acacetin inhibits expression of matrix metalloproteinases via a MAPK-dependent mechanism in fibroblast-like synoviocytes. J Cell Mol Med. 2015 Aug;19(8):1910-5. doi: 10.1111/jcmm.12564. PubMed PMID: 25856795; PubMed Central PMCID: PMC4549041.
5: Liu H, Wang YJ, Yang L, Zhou M, Jin MW, Xiao GS, Wang Y, Sun HY, Li GR. Synthesis of a highly water-soluble acacetin prodrug for treating experimental atrial fibrillation in beagle dogs. Sci Rep. 2016 May 10;6:25743. doi: 10.1038/srep25743. PubMed PMID: 27160397; PubMed Central PMCID: PMC4861903.
6: Carballo-Villalobos AI, González-Trujano ME, López-Muñoz FJ. Evidence of mechanism of action of anti-inflammatory/antinociceptive activities of acacetin. Eur J Pain. 2014 Mar;18(3):396-405. doi: 10.1002/j.1532-2149.2013.00378.x. PubMed PMID: 23918449.
7: Lin TY, Huang WJ, Wu CC, Lu CW, Wang SJ. Acacetin inhibits glutamate release and prevents kainic acid-induced neurotoxicity in rats. PLoS One. 2014 Feb 10;9(2):e88644. doi: 10.1371/journal.pone.0088644. PubMed PMID: 24520409; PubMed Central PMCID: PMC3919813.
8: Kim HR, Park CG, Jung JY. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells. Int J Mol Med. 2014 Feb;33(2):317-24. doi: 10.3892/ijmm.2013.1571. PubMed PMID: 24285354.
9: Zhao N, Dong Q, Fu XX, Du LL, Cheng X, Du YM, Liao YH. Acacetin blocks kv1.3 channels and inhibits human T cell activation. Cell Physiol Biochem. 2014;34(4):1359-72. doi: 10.1159/000366343. PubMed PMID: 25301362.
10: Jung SK, Kim JE, Lee SY, Lee MH, Byun S, Kim YA, Lim TG, Reddy K, Huang Z, Bode AM, Lee HJ, Lee KW, Dong Z. The P110 subunit of PI3-K is a therapeutic target of acacetin in skin cancer. Carcinogenesis. 2014 Jan;35(1):123-30. doi: 10.1093/carcin/bgt266. PubMed PMID: 23913940; PubMed Central PMCID: PMC3895936.
11: Bi C, Dong X, Zhong X, Cai H, Wang D, Wang L. Acacetin Protects Mice from Staphylococcus aureus Bloodstream Infection by Inhibiting the Activity of Sortase A. Molecules. 2016 Sep 26;21(10). pii: E1285. PubMed PMID: 27681715.
12: Salimi A, Roudkenar MH, Sadeghi L, Mohseni A, Seydi E, Pirahmadi N, Pourahmad J. Selective Anticancer Activity of Acacetin Against Chronic Lymphocytic Leukemia Using Both In Vivo and In Vitro Methods: Key Role of Oxidative Stress and Cancerous Mitochondria. Nutr Cancer. 2016 Nov-Dec;68(8):1404-1416. PubMed PMID: 27779444.
13: Wu HJ, Sun HY, Wu W, Zhang YH, Qin GW, Li GR. Properties and molecular determinants of the natural flavone acacetin for blocking hKv4.3 channels. PLoS One. 2013;8(3):e57864. doi: 10.1371/journal.pone.0057864. PubMed PMID: 23526953; PubMed Central PMCID: PMC3603988.
14: Yang WJ, Liu C, Gu ZY, Zhang XY, Cheng B, Mao Y, Xue GP. Protective effects of acacetin isolated from Ziziphora clinopodioides Lam. (Xintahua) on neonatal rat cardiomyocytes. Chin Med. 2014 Dec 17;9(1):28. doi: 10.1186/s13020-014-0028-3. PubMed PMID: 25558275; PubMed Central PMCID: PMC4272544.
15: Bhat TA, Nambiar D, Tailor D, Pal A, Agarwal R, Singh RP. Acacetin inhibits in vitro and in vivo angiogenesis and downregulates Stat signaling and VEGF expression. Cancer Prev Res (Phila). 2013 Oct;6(10):1128-39. doi: 10.1158/1940-6207.CAPR-13-0209. PubMed PMID: 23943785; PubMed Central PMCID: PMC3808880.
16: Liu H, Yang L, Wu HJ, Chen KH, Lin F, Li G, Sun HY, Xiao GS, Wang Y, Li GR. Water-soluble acacetin prodrug confers significant cardioprotection against ischemia/reperfusion injury. Sci Rep. 2016 Nov 7;6:36435. doi: 10.1038/srep36435. PubMed PMID: 27819271; PubMed Central PMCID: PMC5098248.
17: Chaurasiya ND, Gogineni V, Elokely KM, León F, Núñez MJ, Klein ML, Walker LA, Cutler SJ, Tekwani BL. Isolation of Acacetin from Calea urticifolia with Inhibitory Properties against Human Monoamine Oxidase-A and -B. J Nat Prod. 2016 Oct 28;79(10):2538-2544. PubMed PMID: 27754693.
18: Lee JY, Jun DY, Kim KY, Ha EJ, Woo MH, Ko JY, Yun YH, Oh IS, Kim YH. Pharmacologic inhibition of autophagy sensitizes human acute leukemia Jurkat T cells to acacetin-induced apoptosis. J Microbiol Biotechnol. 2016 Nov 4. doi: 10.4014/jmb.1610.10055. [Epub ahead of print] PubMed PMID: 27817185.
19: Kim HG, Ju MS, Ha SK, Lee H, Lee H, Kim SY, Oh MS. Acacetin protects dopaminergic cells against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neuroinflammation in vitro and in vivo. Biol Pharm Bull. 2012;35(8):1287-94. PubMed PMID: 22863927.
20: Watanabe K, Kanno S, Tomizawa A, Yomogida S, Ishikawa M. Acacetin induces apoptosis in human T cell leukemia Jurkat cells via activation of a caspase cascade. Oncol Rep. 2012 Jan;27(1):204-9. doi: 10.3892/or.2011.1498. PubMed PMID: 21993665.

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